Nadolol EP Impurity G

Description

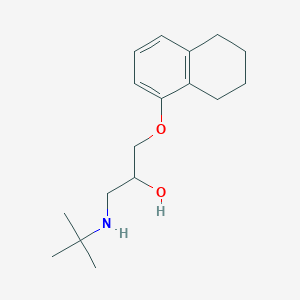

Structure

3D Structure

Properties

IUPAC Name |

1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYWAQSTDRZAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33841-03-1 | |

| Record name | Dideoxy nadolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033841031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDEOXY NADOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ282S5RPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Nadolol EP Impurity G: From Synthesis to Regulatory Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of Nadolol EP Impurity G, a significant process-related impurity in the manufacturing of Nadolol, a non-selective beta-adrenergic receptor blocker. From the perspective of a Senior Application Scientist, this document delves into the physicochemical identity, mechanistic formation pathways, and robust analytical methodologies for the detection and quantification of this impurity. We will explore the critical role of starting material quality and reaction conditions in its formation and present detailed, field-proven protocols for its analysis using High-Performance Liquid Chromatography (HPLC), supported by advanced characterization techniques like LC-MS and NMR. Furthermore, this guide navigates the complex regulatory landscape dictated by the International Council for Harmonisation (ICH) guidelines, outlining a strategic approach to control and qualify this compound. This document is intended to serve as an essential resource for professionals in pharmaceutical development, quality control, and regulatory affairs, providing the technical accuracy and practical insights necessary for ensuring the safety and efficacy of Nadolol drug products.

Introduction: The Imperative of Impurity Profiling in Nadolol Manufacturing

Overview of Nadolol: Therapeutic Use and Chemical Nature

Nadolol is a synthetic, non-selective beta-adrenergic receptor blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic effect is achieved by blocking the effects of catecholamines at both β-1 and β-2 adrenergic receptors, which reduces heart rate, myocardial contractility, and blood pressure.[3][4] Chemically, Nadolol is 5-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol, a hydrophilic compound with low lipid solubility that is primarily excreted unchanged by the kidneys.[3][5]

The Critical Role of Impurity Control in Pharmaceutical Safety and Efficacy

In pharmaceutical manufacturing, impurities are undesired chemical substances that can arise during synthesis or upon storage.[6] Even in trace amounts, these impurities can significantly impact the quality, safety, and efficacy of the final drug product.[1][6] The presence of impurities can lead to adverse toxicological effects or alter the drug's intended therapeutic activity. Consequently, stringent control and monitoring of impurities are mandated by global regulatory authorities to safeguard public health.[7]

Introduction to this compound as a Key Process-Related Impurity

This compound is a well-documented, process-related impurity that forms during the synthesis of Nadolol.[8] Its presence in the final active pharmaceutical ingredient (API) must be carefully controlled to meet the strict specifications outlined by pharmacopeias like the European Pharmacopoeia (EP). Understanding the identity, formation, and analytical control of Impurity G is not merely a regulatory formality; it is a scientific necessity to guarantee the consistency and safety of every batch of Nadolol. This impurity serves as a critical quality attribute (CQA) that must be monitored throughout the drug development lifecycle.

Physicochemical Characterization of this compound

Chemical Identity and Structure

The fundamental first step in controlling any impurity is its unambiguous identification. This compound is chemically designated as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol.[8][9] It is also commonly referred to as dideoxy nadolol.[8] This name highlights the key structural difference from the parent Nadolol molecule: the absence of the two hydroxyl (-OH) groups on the cis-fused ring system of the tetrahydronaphthalene moiety.[8] This structural modification significantly alters the polarity of the molecule, a key consideration in the design of analytical separation methods.

Comparison with Parent API (Nadolol)

The structural relationship between Nadolol and Impurity G is the primary reason it is a process-related impurity. While Nadolol contains a diol functionality on the saturated ring, Impurity G lacks these hydroxyl groups. This difference results in a lower molecular weight and reduced polarity for Impurity G compared to Nadolol, which dictates its chromatographic behavior, typically resulting in a longer retention time in reversed-phase HPLC systems.

Data Presentation: Core Physicochemical Properties

| Property | This compound | Nadolol (Parent API) |

| IUPAC Name | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol[8][9] | 5-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol[1] |

| Common Synonym | Dideoxy Nadolol | Corgard®[3] |

| CAS Number | 33841-03-1[8][9][10] | 42200-33-9[1] |

| Molecular Formula | C₁₇H₂₇NO₂[8][9] | C₁₇H₂₇NO₄[1] |

| Molecular Weight | 277.4 g/mol [8][9] | 309.40 g/mol [1] |

| Key Structural Diff. | Lacks two hydroxyl groups on the tetralin ring system.[8] | Contains a cis-diol on the tetralin ring system.[1] |

Formation and Synthesis

Mechanistic Pathways of Formation during Nadolol Synthesis

From a process chemistry perspective, understanding why an impurity forms is critical to preventing it. This compound is primarily formed as a byproduct during the multi-step synthesis of Nadolol.[8] The synthesis often begins with 5,8-dihydronaphthol, which is reacted with epichlorohydrin. The subsequent ring-opening with tertiary-butylamine is followed by a critical hydroxylation step to introduce the diol functionality.[8] Impurity G can arise from incomplete hydroxylation or from starting materials that already lack the necessary precursors for diol formation. Dehydration reactions under certain process conditions can also contribute to its presence.[8]

The Role of Starting Materials and Reaction Conditions

Experience in process development has shown that the quality of the starting material is paramount. The use of high-purity 5,8-dihydronaphthol (typically >95%) significantly reduces the formation of Impurity G and other related substances.[8] Controlling the reaction conditions during the hydroxylation step, such as temperature, reaction time, and the stoichiometry of reagents like potassium iodate and iodine, is also a critical control point to minimize the formation of this impurity.[8][11]

Mandatory Visualization: Synthetic Pathway

Caption: Synthetic route of Nadolol and potential pathways for the formation of Impurity G.

Laboratory-Scale Synthesis for Reference Standard Preparation

The availability of a pure reference standard is non-negotiable for accurate analytical quantification. While Impurity G can be isolated from production batches using preparative chromatography, a more direct approach involves its targeted synthesis. This can be achieved through various organic reactions designed to modify the Nadolol structure or by starting with precursors that lack the diol functionality.[8] The synthesized material is then rigorously purified, typically by HPLC, to serve as a primary reference standard for quality control assays.[8]

Analytical Methodologies for Detection and Quantification

The Scientist's Rationale: Selecting the Right Analytical Tools

The choice of an analytical method is driven by the need for specificity, sensitivity, accuracy, and robustness. For impurity profiling, the method must be able to separate the impurity from the main API peak and other related substances, even when the impurity is present at very low concentrations. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique for this application due to its high resolving power and suitability for the physicochemical properties of Nadolol and its impurities.[12][13]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

A well-developed HPLC method provides a self-validating system for routine quality control. The method must demonstrate specificity by showing baseline separation of Impurity G from Nadolol and all other potential impurities.

This protocol is a representative method and must be validated for its intended use in a specific laboratory environment.

-

System Preparation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A time-programmed gradient is crucial for resolving early-eluting polar impurities and later-eluting non-polar impurities like Impurity G. A typical gradient might run from 10% B to 70% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard in diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 0.5 µg/mL (corresponding to a 0.1% level relative to a 0.5 mg/mL sample concentration).

-

Sample Solution: Accurately weigh and dissolve the Nadolol API in the diluent to a final concentration of 0.5 mg/mL.

-

-

Analysis and Calculation:

-

Inject the diluent (blank), the standard solution, and the sample solution.

-

Identify the peak for Impurity G in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Calculate the percentage of Impurity G in the sample using the area of the peak and the response from the external standard.

-

| Parameter | Typical Value / Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilane) | Provides excellent hydrophobic retention for separating Nadolol and its less polar impurities. |

| Mobile Phase | Acetonitrile/Buffered Water | Offers good peak shape and resolution. The acidic buffer suppresses the ionization of the amine group. |

| Detection | UV at 220 nm | Provides adequate sensitivity for both the API and the impurities which share a similar chromophore. |

| Temperature | 30 °C | Ensures consistent retention times and peak shapes by controlling mobile phase viscosity. |

Advanced Characterization Techniques

While HPLC is used for routine quantification, definitive structural confirmation requires more advanced techniques.

-

4.3.1 Mass Spectrometry (LC-MS) for Confirmation: Coupling the HPLC system to a mass spectrometer allows for mass-to-charge ratio determination, confirming the molecular weight of the impurity peak as 277.4 g/mol .[14]

-

4.3.2 Nuclear Magnetic Resonance (NMR) for Structural Elucidation: For the initial characterization of a reference standard, ¹H and ¹³C NMR spectroscopy provides the definitive structural proof, confirming the absence of the hydroxyl groups on the tetrahydronaphthalene ring.[14][15]

Mandatory Visualization: Analytical Workflow

Caption: Workflow for the analysis and control of this compound.

Regulatory Framework and Control Strategy

Navigating the ICH Q3A/Q3B Guidelines for Impurity Control

The control of pharmaceutical impurities is not arbitrary; it is governed by a harmonized set of guidelines from the ICH. Specifically, ICH Q3A(R2) applies to impurities in new drug substances.[16][17] These guidelines establish thresholds that trigger specific actions for any given impurity.

Data Table: ICH Q3A(R2) Thresholds for Drug Substance Impurities

| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Rationale & Required Action |

| Reporting | ≥ 0.05% | Impurities at or above this level must be reported in regulatory filings.[7] |

| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | Impurities exceeding this level must be structurally identified.[16][17] |

| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | The biological safety of any impurity above this level must be established through toxicological data.[6][17] |

Establishing a Control Strategy: Setting Acceptance Criteria

A robust control strategy involves setting an acceptance criterion (specification) for this compound in the final API. This limit must be no higher than the level justified by safety data (the qualification threshold) and should be consistent with the capability of the manufacturing process.[17] For an impurity like G, a typical specification limit might be set at "Not More Than 0.15%".

The Role of Reference Standards in Routine Quality Control

The entire control strategy relies on the availability and use of a qualified reference standard for Impurity G.[8] This standard is used to confirm the identity (via retention time) and to accurately quantify the impurity in every batch of Nadolol produced, ensuring that it remains below the established acceptance criteria.[18]

Toxicological Assessment and Safety Considerations

The Qualification Process: When is a Toxicological Study Needed?

Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at a specified level.[16] If the level of Impurity G in the commercial Nadolol product exceeds the ICH qualification threshold (e.g., 0.15%), its safety must be justified.[6] This can be done by demonstrating that the impurity was present at or above the proposed level in safety and clinical study batches of Nadolol. If not, further toxicological studies may be required.

Review of Available Safety Data

Specific, publicly available toxicological data for this compound is limited, which is common for most pharmaceutical impurities.[8] Its control is therefore primarily managed by ensuring its level remains below the ICH qualification threshold, which is considered a safe level for most impurities without the need for extensive toxicological evaluation. The focus remains on process control to minimize its formation in the first place.

Conclusion: A Holistic Approach to Managing this compound

The effective control of this compound is a multifactorial challenge that exemplifies the core principles of modern pharmaceutical quality assurance. It requires a deep understanding of process chemistry to minimize its formation, the application of robust analytical science for its accurate measurement, and diligent adherence to the global regulatory framework to ensure patient safety. By integrating these scientific and regulatory disciplines, drug development professionals can successfully manage this critical impurity, thereby guaranteeing the consistent quality, safety, and efficacy of Nadolol.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

-

Juniper Publishers. (2017, April 12). Safety Based Limits for the Control of Impurities in Drug Substances and Drug Products: A Review. [Link]

-

Daicel Pharma Standards. (n.d.). Nadolol Impurities Manufacturers & Suppliers. [Link]

-

Veeprho. (n.d.). Nadolol EP Impurity B. [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

-

Chromato Scientific. (n.d.). This compound. [Link]

-

Protheragen. (n.d.). This compound. [Link]

-

SynZeal. (n.d.). Nadolol EP Impurity D | 67247-26-1. [Link]

-

Veeprho. (n.d.). This compound | CAS 33841-03-1. [Link]

-

Pharmaffiliates. (n.d.). Nadolol-impurities. [Link]

-

Lacroix, P. M., Curran, N. M., & Lovering, E. G. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 917–924. [Link]

-

Dawson, B. A., & Black, D. B. (1995). Utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy for Assessing Nadolol Racemat Composition. Journal of Pharmaceutical and Biomedical Analysis, 13(1), 39–44. [Link]

-

ICH. (2000, February 18). Impurities in New Drug Substances. [Link]

-

Veeprho. (n.d.). This compound | CAS 33841-03-1. [Link]

-

National Center for Biotechnology Information. (n.d.). Nadolol. PubChem Compound Summary for CID 39147. [Link]

-

SynZeal. (n.d.). Nadolol | 42200-33-9. [Link]

-

ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

- Google Patents. (n.d.). EP0445250B1 - Process for preparing nadolol.

-

Wikipedia. (n.d.). Nadolol. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Nadolol. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

U.S. Food and Drug Administration. (n.d.). Corgard (nadolol) tablets label. [Link]

-

Indo American Journal of Pharmaceutical Sciences. (2020). Estimation of Nadolol and Bendroflumethiazide in API and its Dosage Form by RP-HPLC. [Link]

Sources

- 1. Nadolol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Nadolol | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nadolol - Wikipedia [en.wikipedia.org]

- 4. Nadolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. jpionline.org [jpionline.org]

- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 8. Buy this compound | 33841-03-1 [smolecule.com]

- 9. chromatoscientific.com [chromatoscientific.com]

- 10. veeprho.com [veeprho.com]

- 11. EP0445250B1 - Process for preparing nadolol - Google Patents [patents.google.com]

- 12. Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iajps.com [iajps.com]

- 14. veeprho.com [veeprho.com]

- 15. veeprho.com [veeprho.com]

- 16. pharma.gally.ch [pharma.gally.ch]

- 17. database.ich.org [database.ich.org]

- 18. This compound | CAS No: 33841-03-01 [aquigenbio.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to Nadolol EP Impurity G

Introduction

Nadolol is a non-selective beta-adrenergic receptor blocker prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] As with any pharmaceutical active ingredient, the purity of Nadolol is critical to its safety and efficacy. Regulatory bodies, such as the European Pharmacopoeia (EP), establish stringent limits on the levels of impurities present in the final drug substance. This guide provides a detailed technical overview of a significant process-related impurity, this compound, for researchers, scientists, and drug development professionals. Understanding the formation, characterization, and control of this impurity is paramount for ensuring the quality of Nadolol formulations.[1]

This compound, also known as dideoxy nadolol, is a notable impurity that can arise during the manufacturing process of Nadolol.[1] Its presence can impact the overall safety and effectiveness of the final drug product, making its characterization and control a crucial aspect of pharmaceutical quality assurance.[1] This document will delve into the chemical structure, mechanism of formation, analytical methodologies for detection, and the overall significance of this specific impurity in the context of Nadolol synthesis and quality control.

Chemical Identity and Physicochemical Properties

This compound is chemically designated as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol.[1][2][3] It is distinguished from the active pharmaceutical ingredient, Nadolol, by the absence of the two hydroxyl groups on the tetrahydronaphthalene ring system.[1]

| Identifier | Value |

| IUPAC Name | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol[1][2] |

| CAS Number | 33841-03-1[1][2][4][5] |

| Molecular Formula | C₁₇H₂₇NO₂[1][2][3][5] |

| Molecular Weight | 277.4 g/mol [1][2][3][5] |

| Synonyms | Dideoxy nadolol, 1-(tert-Butylamino)-3-[(5,6,7,8-tetrahydro-1-naphthyl)oxy]-2-propanol[1] |

| Canonical SMILES | CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O[1] |

| InChI Key | ZTYWAQSTDRZAAS-UHFFFAOYSA-N[1] |

Mechanism of Formation: A Process-Related Impurity

The formation of this compound is intrinsically linked to the synthetic route of Nadolol. It arises primarily from an incomplete hydroxylation step during the manufacturing process.[1] The synthesis of Nadolol often commences with 5,8-dihydronaphthol.[1] A critical step in this synthesis is the oxidative hydroxylation of the intermediate, 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol. Under ideal conditions, this intermediate undergoes cis-hydroxylation to yield Nadolol.[1] However, if this reaction is incomplete, the unreacted intermediate persists, which is precisely what this compound is.[1]

Caption: Formation pathway of this compound.

Analytical Characterization and Control

The detection and quantification of this compound are crucial for the quality control of Nadolol. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[1][6]

High-Performance Liquid Chromatography (HPLC) Method

The following is a representative HPLC protocol for the separation and quantification of Nadolol and its related impurities, including Impurity G.

Objective: To resolve Nadolol from its known impurities, including this compound, and to quantify their levels.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 50 50 30 10 90 35 10 90 36 90 10 | 45 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 278 nm[7]

-

Injection Volume: 20 µL

Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol/water mixture). Further dilute to a known concentration (e.g., 0.1% of the test concentration).

-

Test Solution: Accurately weigh and dissolve the Nadolol drug substance in the diluent to a final concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time and response factor for this compound.

-

Inject the test solution.

-

Identify the peaks corresponding to Nadolol and Impurity G based on their retention times.

-

Calculate the percentage of Impurity G in the Nadolol sample using the area normalization method or by comparison to the reference standard.

System Suitability:

-

The resolution between the Nadolol peak and the Impurity G peak should be not less than 2.0.

-

The tailing factor for the Nadolol peak should be not more than 2.0.

-

The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.

Impact on Drug Quality and Safety

The presence of impurities, such as this compound, can have several implications for the final drug product:

-

Efficacy: Impurities may have a different pharmacological activity than the parent drug, potentially altering the therapeutic effect.[1]

-

Safety: Impurities could have their own toxicological profiles, contributing to adverse drug reactions.[1]

-

Stability: The presence of impurities might affect the stability of the drug product over its shelf life.

Therefore, controlling the level of this compound is not merely a regulatory requirement but a critical aspect of ensuring patient safety and the consistent performance of the medication. The use of a well-characterized this compound reference standard is essential for the accurate validation of analytical methods and for the routine quality control of Nadolol batches.[1]

Conclusion

This compound is a critical process-related impurity in the synthesis of Nadolol, arising from the incomplete hydroxylation of a key intermediate. Its chemical structure has been elucidated, and robust analytical methods, primarily HPLC, are available for its detection and quantification. Strict control over the manufacturing process and rigorous analytical testing are essential to minimize the level of this impurity in the final drug substance, thereby ensuring the quality, safety, and efficacy of Nadolol.

References

-

Lacroix, P. M., Curran, N. M., & Lovering, E. G. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 917–924. [Link]

-

SynZeal. (n.d.). Nadolol EP Impurity D | 67247-26-1. Retrieved January 14, 2026, from [Link]

-

USP. (n.d.). USP Monographs: Nadolol. USP29-NF24. [Link]

-

Chromato Scientific. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Veeprho. (n.d.). This compound | CAS 33841-03-1. Retrieved January 14, 2026, from [Link]

-

Protheragen. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Veeprho. (n.d.). Nadolol EP Impurity B. Retrieved January 14, 2026, from [Link]

-

Veeprho. (n.d.). Nadolol EP Impurity C. Retrieved January 14, 2026, from [Link]

-

Veeprho. (n.d.). This compound | CAS 33841-03-1. Retrieved January 14, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Nadolol-impurities. Retrieved January 14, 2026, from [Link]

-

Cleanchem. (n.d.). Nadolol EP Impurity A | CAS No: NA. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). EP0445250B1 - Process for preparing nadolol.

-

Jain, H. K., Muley, N. K., & Deshpande, N. N. (2012). Estimation of Nadolol in Bulk and Tablets by Area under Curve and First Order Derivative Spectrophotometry. Research Journal of Pharmacy and Technology, 5(4), 533-536. [Link]

-

Analytica Chemie. (n.d.). Nadolol Impurity. Retrieved January 14, 2026, from [Link]

-

PI & PI Biotech Inc. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

Sources

- 1. Buy this compound | 33841-03-1 [smolecule.com]

- 2. chromatoscientific.com [chromatoscientific.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ftp.uspbpep.com [ftp.uspbpep.com]

An In-Depth Technical Guide to Nadolol EP Impurity G (CAS 33841-03-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Nadolol, a non-selective beta-adrenergic receptor blocker, is widely prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias. The synthetic process of Nadolol, like any complex chemical synthesis, can result in the formation of impurities. Meticulous identification, characterization, and control of these impurities are mandated by regulatory bodies worldwide, including the European Pharmacopoeia (EP) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). This guide provides a comprehensive technical overview of a key process-related impurity, Nadolol EP Impurity G, also known as dideoxy nadolol.

Chemical Profile of this compound

This compound is a significant process-related impurity that can arise during the synthesis of Nadolol. A thorough understanding of its chemical properties is the foundation for its effective detection, quantification, and control.

| Property | Value | Source(s) |

| Chemical Name | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol | |

| Synonyms | Dideoxy nadolol, 1-(tert-Butylamino)-3-((5,6,7,8-tetrahydronaphthalen-1-yl)oxy)propan-2-ol | |

| CAS Number | 33841-03-1 | |

| Molecular Formula | C₁₇H₂₇NO₂ | |

| Molecular Weight | 277.40 g/mol |

The structural difference between Nadolol and Impurity G lies in the absence of the two hydroxyl groups on the tetrahydronaphthalene ring system in Impurity G. This seemingly minor structural modification has significant implications for its physicochemical properties and its chromatographic behavior, which are exploited for its separation and analysis.

Formation Pathways and Mechanistic Insights

The formation of this compound is intrinsically linked to the synthetic route of Nadolol itself. The common synthesis of Nadolol begins with 5,8-dihydro-1-naphthol. A key step in the synthesis is the cis-dihydroxylation of an olefinic intermediate. This compound arises from the incomplete hydroxylation of this intermediate.

Several factors during the manufacturing process can contribute to the formation of this impurity:

-

Suboptimal Reaction Conditions: Insufficient amounts of the oxidizing agent, improper temperature control, or incorrect reaction times can lead to the incomplete conversion of the intermediate to Nadolol.

-

Presence of Reducing Agents: Any impurities in the starting materials or solvents that can quench the oxidizing agent will inhibit the dihydroxylation reaction.

-

Catalyst Deactivation: If a catalyst is used for the hydroxylation step, its deactivation can lead to a lower reaction yield and an increase in the formation of Impurity G.

Caption: Figure 1: Synthetic Pathway of Nadolol and Formation of Impurity G.

Analytical Methodologies for Identification and Quantification

The robust detection and quantification of this compound are critical for ensuring the quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Recommended HPLC-UV Method

This section outlines a detailed, step-by-step HPLC method suitable for the separation and quantification of this compound from Nadolol and other related substances. The choice of a C18 stationary phase is based on its versatility and proven performance in reversed-phase chromatography for moderately polar compounds like Nadolol and its impurities. The mobile phase composition is selected to achieve optimal resolution between the main component and its impurities.

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent resolving power for Nadolol and its structurally similar impurities. |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape and ionization for mass spectrometry if used. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength. |

| Gradient | Time (min) | % B |

| 0 | 20 | |

| 20 | 80 | |

| 25 | 80 | |

| 26 | 20 | |

| 30 | 20 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Ensures reproducible retention times and peak shapes. |

| Detection | UV at 278 nm | Nadolol and its impurities exhibit UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Nadolol drug substance in the mobile phase to a suitable concentration.

System Suitability:

Before sample analysis, the chromatographic system must be evaluated to ensure its performance. Key parameters include:

-

Tailing Factor: Should be ≤ 2.0 for the Nadolol and Impurity G peaks.

-

Theoretical Plates: Should be ≥ 2000 for both peaks.

-

Resolution: The resolution between the Nadolol and Impurity G peaks should be ≥ 1.5.

Caption: Figure 2: Analytical Workflow for Impurity G Quantification.

Spectroscopic Characterization

The definitive identification of this compound relies on spectroscopic techniques. While detailed spectra are typically provided with commercially available reference standards, the expected data based on its chemical structure are summarized below.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the tetrahydronaphthalene ring, the aliphatic protons of the side chain, and the tert-butyl group. The absence of signals for the hydroxyl groups on the tetrahydronaphthalene ring would be a key differentiator from Nadolol. |

| ¹³C NMR | Resonances for all 17 carbon atoms in the molecule, with chemical shifts consistent with their chemical environment. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 277.40 g/mol . Fragmentation patterns would be consistent with the loss of the tert-butyl group and cleavage of the propanol side chain. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of O-H stretching (from the alcohol group), N-H stretching (from the secondary amine), C-H stretching (aromatic and aliphatic), and C-O stretching (ether linkage). |

Regulatory Framework and Qualification of Impurities

The control of pharmaceutical impurities is governed by the ICH guidelines, particularly Q3A(R2) for impurities in new drug substances. These guidelines establish thresholds for reporting, identification, and qualification of impurities.

-

Reporting Threshold: The level at which an impurity must be reported.

-

Identification Threshold: The level at which the structure of an impurity must be determined.

-

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

The specific limits for this compound are defined in the European Pharmacopoeia monograph for Nadolol. As a specified impurity, its acceptance criteria are legally binding for products marketed in EP member states.

The qualification of an impurity is the process of acquiring and evaluating data that establishes its biological safety at the level or below the level specified. This can be achieved through various means, including:

-

Toxicology Studies: Conducting studies on the impurity itself or on the API containing the impurity at a level higher than the proposed specification.

-

Literature Review: Citing relevant safety data from published literature.

-

Metabolite Justification: If the impurity is also a significant metabolite of the drug in humans.

In the absence of specific toxicological data for this compound, a risk assessment would typically be performed based on its structure and comparison to the known toxicology of Nadolol. Given its structural similarity to the parent drug, it is generally considered to have a similar toxicological profile. However, this must be scientifically justified and documented for regulatory submission.

Risk Assessment and Control Strategies

A comprehensive risk assessment for this compound should be conducted as part of the drug development process. This involves evaluating the potential impact of the impurity on the safety and efficacy of the final drug product.

Control strategies to minimize the formation of Impurity G include:

-

Tight Control of Raw Material Quality: Ensuring the purity of starting materials and reagents.

-

Process Optimization: Fine-tuning reaction parameters such as temperature, time, and stoichiometry to maximize the yield of Nadolol and minimize the formation of by-products.

-

In-Process Controls: Monitoring the progress of the reaction to ensure complete conversion of the intermediate.

-

Purification Procedures: Employing effective purification techniques, such as recrystallization or chromatography, to remove Impurity G from the final API.

Conclusion

This compound is a critical process-related impurity in the synthesis of Nadolol that requires careful monitoring and control. This guide has provided a detailed overview of its chemical properties, formation pathways, and analytical methodologies for its identification and quantification. By understanding the scientific principles behind the formation of this impurity and implementing robust control strategies, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their Nadolol products, in compliance with global regulatory standards.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 33841-03-1. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Nadolol-impurities. Retrieved from [Link]

-

PubChem. (n.d.). Nadolol. Retrieved from [Link]

-

European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

PubMed. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Retrieved from [Link]

-

SynZeal. (n.d.). Nadolol | 42200-33-9. Retrieved from [Link]

-

ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 33841-03-1. Retrieved from [Link]

-

SynZeal. (n.d.). Nadolol | 42200-33-9. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

-

PubMed. (1978). Preclinical toxicologic evaluation of nadolol, a new beta-adrenergic antagonist. Retrieved from [Link]

A Comprehensive Technical Guide to Nadolol EP Impurity G (C17H27NO2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Impurity Profiling in Nadolol

Nadolol is a widely prescribed medication for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its therapeutic efficacy is contingent upon the purity of the active pharmaceutical ingredient (API). In the complex multi-step synthesis of Nadolol, the formation of various impurities is a significant challenge.[3] Regulatory bodies, such as the European Pharmacopoeia (EP), mandate stringent control over these impurities to ensure the safety and consistency of the final drug product.[4]

Nadolol EP Impurity G, with the molecular formula C17H27NO2, is a notable process-related impurity that demands careful monitoring and control.[1][5][6] This guide will serve as a technical resource for professionals involved in the development, manufacturing, and quality control of Nadolol.

Unveiling this compound: Chemical Identity and Formation

A thorough understanding of an impurity's chemical characteristics and origin is fundamental to controlling its presence in the final drug product.

Chemical Profile

| Characteristic | Value | Source(s) |

| IUPAC Name | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol | [1][3] |

| Molecular Formula | C17H27NO2 | [1][5][6] |

| Molecular Weight | 277.4 g/mol | [1][5][6] |

| CAS Number | 33841-03-1 | [1][5][6] |

| Synonyms | Dideoxy nadolol | [3] |

This compound is structurally similar to the parent Nadolol molecule but lacks the two hydroxyl groups on the tetrahydronaphthalene ring. This structural difference is the primary reason for its distinct chromatographic behavior and lack of therapeutic activity.

Genesis of an Impurity: The Synthetic Pathway

The formation of this compound is intrinsically linked to the synthetic route of Nadolol. A key step in Nadolol synthesis involves the cis-hydroxylation of an intermediate. Incomplete or failed hydroxylation of this intermediate directly leads to the formation of this compound.[1]

Sources

- 1. Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS No: 33841-03-01 [aquigenbio.com]

- 3. veeprho.com [veeprho.com]

- 4. edqm.eu [edqm.eu]

- 5. Buy this compound | 33841-03-1 [smolecule.com]

- 6. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Origin and Synthesis of Nadolol EP Impurity G

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Impurity Profiling in Nadolol Manufacturing

Nadolol is a non-selective beta-adrenergic receptor antagonist widely prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Its therapeutic efficacy is intrinsically linked to its purity. In pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety and drug efficacy. Process-related impurities, which arise from the synthetic route of the active pharmaceutical ingredient (API), are of particular concern. Nadolol EP Impurity G is one such impurity, and a thorough understanding of its formation is paramount for developing robust manufacturing processes and analytical control strategies.[2][3]

Chemical Identity of this compound

This compound is chemically identified as 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol.[2][4][5] It is also referred to as dideoxy nadolol, highlighting its structural relationship to the parent drug.[5] The key chemical details are summarized in the table below.

| Characteristic | Value | Source(s) |

| IUPAC Name | 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol | [2][5] |

| Synonyms | Dideoxy nadolol, Nadolol Related Compound G | [5][6] |

| CAS Number | 33841-03-1 | [2][4][5][7][8] |

| Molecular Formula | C17H27NO2 | [2][4][7] |

| Molecular Weight | 277.4 g/mol | [2][4][7] |

The Genesis of an Impurity: Origin of this compound

This compound is a process-related impurity that emerges during the synthesis of Nadolol.[2] Its formation is a direct consequence of an incomplete chemical transformation in the synthetic pathway. The most common synthetic route to Nadolol commences with 5,8-dihydro-1-naphthol.[9][10]

The critical step leading to the formation of Impurity G is the cis-hydroxylation of the intermediate, 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol. This intermediate is, in fact, this compound itself. The intended reaction is the addition of two hydroxyl groups across the double bond of the tetrahydronaphthalene ring system to yield Nadolol. When this hydroxylation step is incomplete, the unreacted intermediate remains in the reaction mixture, thus becoming an impurity in the final drug substance.[2]

The following diagram illustrates the pivotal stage in the Nadolol synthesis where Impurity G originates:

Caption: Formation of Nadolol from its immediate precursor, which is also Impurity G.

The cis-hydroxylation is often achieved via a Woodward reaction, which utilizes iodine and silver acetate in wet acetic acid.[2][4][5][7][8] The mechanism of this reaction is complex, involving the formation of an iodonium ion intermediate. Factors such as reaction time, temperature, moisture content, and stoichiometry of reagents can influence the efficiency of this step. Inadequate control of these parameters can lead to the incomplete conversion of the intermediate, resulting in higher levels of this compound in the crude product.

Strategic Synthesis of this compound as a Reference Standard

The availability of pure reference standards for impurities is a prerequisite for the development and validation of analytical methods used in quality control. The synthesis of this compound can be strategically accomplished by following the initial steps of the Nadolol synthesis and then isolating the intermediate before the hydroxylation step.

The following diagram outlines a logical workflow for the synthesis of this compound:

Caption: A step-wise synthetic workflow for obtaining this compound.

Experimental Protocol: Synthesis of 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol (this compound)

The following protocol is a conceptualized procedure based on the synthesis of Nadolol described in the literature.[9]

Step 1: Synthesis of 1-(2,3-Epoxypropoxy)-5,8-dihydronaphthalene

-

Suspend 5,8-dihydronaphthol in an excess of epichlorohydrin.

-

Add a catalytic amount of a suitable base, such as tetraethylammonium hydroxide.

-

Heat the reaction mixture (e.g., to 80°C) and maintain for a sufficient period (e.g., 2.5 hours) to ensure the completion of the reaction.

-

Remove the excess epichlorohydrin under vacuum. The resulting product is the crude epoxide intermediate.

Step 2: Synthesis of 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol

-

To the crude epoxide from Step 1, add a solution of tert-butylamine in a suitable solvent (e.g., methanol/water). This reaction is often exothermic and should be performed with caution.

-

Reflux the reaction mixture for several hours (e.g., 6 hours) to facilitate the ring-opening of the epoxide by the amine.

-

After cooling, remove the solvent under vacuum.

-

The resulting crude oil can be subjected to a work-up procedure, for example, by dissolving it in an organic solvent like chloroform and washing with water and a dilute base to remove unreacted starting materials and byproducts.

-

The organic layer is then dried and the solvent evaporated to yield the crude this compound.

Step 3: Purification

-

The crude product can be purified using column chromatography on silica gel. A suitable eluent system (e.g., a gradient of ethyl acetate in hexane) would be employed to separate the desired product from any remaining starting materials and side products.

-

The fractions containing the pure product are collected and the solvent is evaporated to yield purified this compound.

Analytical Control and Characterization

The detection and quantification of this compound in Nadolol drug substance are typically performed using high-performance liquid chromatography (HPLC).[11] A well-developed HPLC method should be able to resolve Nadolol from Impurity G and other potential impurities. The use of a certified reference standard of this compound is essential for the validation of such analytical methods, ensuring their accuracy, precision, and linearity.

Conclusion

This compound is a significant process-related impurity in the synthesis of Nadolol, arising from the incomplete cis-hydroxylation of its immediate precursor. A thorough understanding of its formation mechanism is critical for the development of robust manufacturing processes that minimize its levels in the final drug product. Furthermore, the strategic synthesis of pure this compound as a reference standard is indispensable for the accurate analytical control of Nadolol, thereby ensuring the safety and efficacy of this important medication.

References

-

SynZeal. (n.d.). Nadolol | 42200-33-9. Retrieved from [Link]

-

Chromato Scientific. (n.d.). This compound. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 33841-03-1. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0445250 B1: Process for preparing nadolol. Retrieved from [Link]

- Lacroix, P. M., Curran, N. M., & Lovering, E. G. (1992). Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 917–924.

- Google Patents. (n.d.). US5319141A: Process of making nadolol.

- Google Patents. (n.d.). EP0445250B1: Process for preparing nadolol.

-

SynZeal. (n.d.). Nadolol EP Impurity D | 67247-26-1. Retrieved from [Link]

-

SLS. (n.d.). NADOLOL IMPURITY MIXTURE EUROP | Y0001215 | MERCK THIRD PARTY. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nadolol. PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Nadolol-impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of nadolol. Retrieved from [Link]

-

Protheragen. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, February 22). Nadolol. StatPearls. Retrieved from [Link]

-

Wikipedia. (n.d.). Nadolol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, January 15). Nadolol. LiverTox. Retrieved from [Link]

- Google Patents. (n.d.). CA1272211A: Process for the manufacture of nadolol.

-

U.S. Food and Drug Administration. (n.d.). Corgard (nadolol) tablets label. Retrieved from [Link]

Sources

- 1. Nadolol - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. ijpsr.com [ijpsr.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Woodward cis-hydroxylation - Wikipedia [en.wikipedia.org]

- 6. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Woodward Reaction [organic-chemistry.org]

- 8. Woodward cis-Hydroxylation Reaction - Quirky Science [quirkyscience.com]

- 9. data.epo.org [data.epo.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of Dideoxy Nadolol: A Guide to Identification, Control, and Risk Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The control of impurities is a non-negotiable aspect of pharmaceutical development, directly impacting the safety and efficacy of the final drug product. Nadolol, a non-selective beta-adrenergic blocker, is a widely used therapeutic agent whose synthesis can give rise to several process-related impurities. This technical guide provides a comprehensive analysis of dideoxy nadolol (also known as Nadolol EP Impurity G), a critical impurity in nadolol manufacturing. We will dissect its chemical identity, pathways of formation, and the analytical strategies required for its control, while also exploring its potential pharmacological and toxicological implications. This document serves as a vital resource for professionals in pharmaceutical research, development, and quality assurance, offering the technical depth and field-proven insights necessary for robust impurity management and regulatory compliance.

The Imperative of Impurity Profiling in Modern Drug Development

In the landscape of pharmaceutical manufacturing, the adage "the process defines the product" holds profound truth. Impurities that arise during the synthesis or storage of an Active Pharmaceutical Ingredient (API) can introduce significant risks, ranging from altered efficacy to direct toxicity.[1][2] Global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established rigorous guidelines to manage these risks.[1][2][3] These frameworks, particularly ICH Q3A and Q3B, mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds, ensuring that any potential risks are thoroughly evaluated before a drug reaches the market.[1][2][4]

Nadolol, chemically (2R,3S)-5-[3-(1,1-dimethylethyl)amino-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol, is a beta-blocker used to treat hypertension and angina pectoris.[5][6][7] Its multi-step synthesis creates opportunities for the formation of side products.[5] Among these, dideoxy nadolol has emerged as an impurity of interest due to its structural similarity to the parent drug and its potential to form under certain process conditions. Understanding its significance is crucial for any scientist involved in the development, manufacturing, or quality control of nadolol.

Chemical Identity and Formation Pathway of Dideoxy Nadolol

Structural Elucidation

Dideoxy nadolol, as its name implies, is a structural analog of nadolol lacking the two hydroxyl (-OH) groups on the tetrahydronaphthalene ring. Its formal chemical name is (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol, and it is identified by CAS Number 33841-03-1.[8][9] This structural modification results in a molecule that is less polar than the parent nadolol API.

Caption: Structural relationship between Nadolol and Dideoxy Nadolol.

Mechanistic Formation Pathway

The formation of dideoxy nadolol is intrinsically linked to the nadolol synthesis process. A common synthetic route involves the hydroxylation of an intermediate, 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol.[10] Dideoxy nadolol is, in fact, this very intermediate. Its presence as an impurity in the final API is typically a result of an incomplete or failed hydroxylation step.[10]

Caption: Formation of Dideoxy Nadolol via incomplete synthesis.

Causality Behind Formation:

-

Stoichiometry of Reagents: Insufficient amounts of the oxidizing agents (e.g., potassium iodate, iodine) in the hydroxylation step will lead to unreacted intermediate.

-

Reaction Kinetics: Factors such as suboptimal temperature, pressure, or reaction time can prevent the reaction from proceeding to completion.

-

Purity of Starting Materials: Impurities in the starting materials can interfere with the hydroxylation reaction.[11]

-

Downstream Purification: Inefficient purification processes may fail to adequately remove the unreacted intermediate from the final nadolol API.

Analytical Control and Regulatory Strategy

A robust analytical method is the cornerstone of controlling any impurity. For nadolol and its related substances, High-Performance Liquid Chromatography (HPLC) is the industry standard.[12]

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol describes a self-validating system for the detection and quantification of dideoxy nadolol.

Objective: To resolve dideoxy nadolol from the nadolol main peak and other potential impurities with high sensitivity and reproducibility.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of Nadolol Reference Standard (RS) and a separate stock solution of Dideoxy Nadolol RS.

-

Create a resolution solution by spiking the Nadolol RS solution with dideoxy nadolol and other known impurities to demonstrate specificity.

-

Prepare the test sample by accurately weighing and dissolving the Nadolol API in the diluent to a known concentration.

-

-

Chromatographic Conditions: The following table outlines a typical starting point for method development. The rationale behind each parameter choice is critical for understanding the system.

Table 1: Recommended HPLC Method Parameters for Nadolol Impurity Profiling

| Parameter | Recommended Condition | Expertise & Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention, which is necessary to separate the less polar dideoxy nadolol from the more polar nadolol API. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | An acidic modifier ensures that the amine functional group in both molecules is protonated, leading to sharp, symmetrical peak shapes and preventing tailing. |

| Mobile Phase B | Acetonitrile | A common organic solvent that provides good elution strength for the analytes of interest. |

| Gradient Elution | Start at low %B, ramp to high %B | A gradient is essential to first elute the highly polar nadolol, followed by the less polar dideoxy nadolol, ensuring good resolution between the peaks. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |

| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times. |

| Detection | UV at 270 nm | The tetrahydronaphthalene chromophore present in both nadolol and dideoxy nadolol exhibits strong absorbance in this region. |

| Injection Vol. | 10 µL | A typical volume to balance sensitivity and potential column overload. |

-

Data Analysis and System Suitability:

-

Verify system suitability by injecting the resolution solution. The resolution between the nadolol and dideoxy nadolol peaks must be >2.0.

-

Quantify dideoxy nadolol in the test sample using an external standard method. A correction factor may be needed if the UV response factor of the impurity differs significantly from the API.[4]

-

Acceptance Criteria and Regulatory Thresholds

The acceptable limit for dideoxy nadolol is dictated by ICH Q3A guidelines.[1] These thresholds are based on the maximum daily dose of the drug.

Table 2: ICH Q3A Thresholds and Application to Dideoxy Nadolol

| Threshold | Limit (Typical) | Action Required for Dideoxy Nadolol |

|---|---|---|

| Reporting | ≥ 0.05% | The impurity must be reported in regulatory filings. |

| Identification | ≥ 0.10% | The impurity's structure must be confirmed (which it is for dideoxy nadolol). |

| Qualification | ≥ 0.15% | A toxicological assessment is required to demonstrate the safety of the impurity at the specified level.[1][4] |

Pharmacological and Toxicological Significance

The core question for any impurity is its potential impact on patient safety.

Potential Pharmacological Activity

Nadolol exerts its therapeutic effect by acting as a non-selective beta-adrenergic receptor antagonist.[7][13] This activity is intrinsically linked to its molecular structure, including the diol and secondary alcohol groups. The absence of the diol groups in dideoxy nadolol makes it highly unlikely to possess the same beta-blocking activity as nadolol. However, this does not mean it is inert. Its structural similarity could allow it to bind to other receptors, potentially leading to unforeseen off-target pharmacological effects.

Toxicological Risk Assessment

Because dideoxy nadolol is a known process-related impurity, its toxicological profile must be understood to justify its acceptance criteria.

-

Genotoxicity: A primary concern for any impurity is its potential to be mutagenic (damaging to DNA). An in silico assessment using structure-activity relationship (SAR) software, followed by an in vitro bacterial reverse mutation assay (Ames test), is the standard first step to rule out genotoxic potential.

-

General Toxicity: If the impurity is not genotoxic but is present at levels above the ICH qualification threshold (e.g., >0.15%), general toxicity studies may be required.[4] This involves evaluating data that establishes the biological safety of the impurity at the proposed limit. The removal of two hydroxyl groups makes dideoxy nadolol more lipophilic than nadolol. This could alter its pharmacokinetic profile, potentially leading to different tissue distribution or metabolic pathways, which must be considered in a safety assessment.

Conclusion and Recommendations for Drug Developers

The presence of dideoxy nadolol in the final nadolol API is a direct reflection of the control over the manufacturing process. Its significance lies in the regulatory requirement to control it to a qualified, safe level to ensure patient safety.

Key Recommendations:

-

Process Control: The most effective strategy is to minimize the formation of dideoxy nadolol by optimizing the hydroxylation step. This involves rigorous control of reagent stoichiometry, temperature, and reaction time.

-

Analytical Rigor: Employ a validated, stability-indicating HPLC method capable of accurately and precisely quantifying dideoxy nadolol.[12] Ensure the method is robust enough for routine use in a QC environment.

-

Reference Standards: Utilize well-characterized reference standards for both nadolol and dideoxy nadolol to ensure the accuracy of analytical measurements.[14]

-

Proactive Qualification: Do not wait for regulatory questions. If process capability indicates that dideoxy nadolol may exceed the 0.15% qualification threshold, initiate toxicological assessments early in the development timeline.

-

Lifecycle Management: Continuously monitor the impurity profile of nadolol batches to detect any trends or shifts that may indicate a change in process performance.

By treating dideoxy nadolol not merely as an impurity to be measured, but as a critical quality attribute reflecting process understanding and control, drug developers can ensure the consistent production of safe, effective, and compliant nadolol products.

References

-

Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

-

This compound | CAS 33841-03-1. Veeprho. [Link]

-

Nadolol Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

-

Quality: impurities. European Medicines Agency (EMA). [Link]

-

The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com. [Link]

-

Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds. PubMed. [Link]

-

Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). [Link]

-

Reference Standards for Impurities in Pharmaceuticals. Knors Pharma. [Link]

-

Nadolol-impurities. Pharmaffiliates. [Link]

- Process for preparing nadolol.

-

This compound | 33841-03-1. SynZeal. [Link]

-

Nadolol. Wikipedia. [Link]

-

Nadolol: a review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. PubMed. [Link]

-

Estimation of Nadolol in Bulk and Tablets by Area under Curve and First Order Derivative Spectrophotometry. Research Journal of Pharmacy and Technology. [Link]

-

Nadolol Impurity. Analytica Chemie. [Link]

Sources

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. pharmiweb.com [pharmiweb.com]

- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 4. fda.gov [fda.gov]

- 5. Nadolol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Nadolol: a review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. anaxlab.com [anaxlab.com]

- 10. Buy this compound | 33841-03-1 [smolecule.com]

- 11. EP0445250B1 - Process for preparing nadolol - Google Patents [patents.google.com]

- 12. Nadolol: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nadolol - Wikipedia [en.wikipedia.org]

- 14. knorspharma.com [knorspharma.com]

The Gatekeeper of Purity: A Technical Guide to the Role of Nadolol EP Impurity G in Pharmaceutical Quality Control

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Pharmaceutical Manufacturing

In the landscape of pharmaceutical development and manufacturing, the pursuit of purity is not merely an ideal; it is a stringent requirement dictated by patient safety and regulatory compliance. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a drug product. This technical guide delves into the specific case of Nadolol and one of its key process-related impurities, Nadolol EP Impurity G, to provide a comprehensive framework for its understanding, analysis, and control. As a senior application scientist, the following sections will elucidate the critical role of this impurity in the quality control of Nadolol, grounded in scientific principles and regulatory expectations.

Nadolol: A Non-Selective Beta-Adrenergic Blocker

Nadolol is a synthetic, non-selective beta-adrenergic receptor antagonist prescribed for the management of hypertension and angina pectoris. Its therapeutic effect is achieved by blocking the action of catecholamines at both β1 and β2-adrenergic receptors, leading to a decrease in heart rate, cardiac output, and blood pressure. The chemical synthesis of Nadolol is a multi-step process that, like any complex organic synthesis, is susceptible to the formation of process-related impurities.

Unmasking the Identity of this compound

This compound, chemically known as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol, is a significant process-related impurity in the synthesis of Nadolol[1][2]. Its structure is closely related to the active pharmaceutical ingredient (API), differing by the absence of the two hydroxyl groups on the tetrahydronaphthalene ring.

Chemical Profile of this compound:

| Property | Value |

| Chemical Name | (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol[1][2] |

| CAS Number | 33841-03-1[2][3] |

| Molecular Formula | C17H27NO2[2][3] |

| Molecular Weight | 277.4 g/mol [2][3] |

The Genesis of an Impurity: Formation Pathway

The formation of this compound is a direct consequence of an incomplete reaction during the synthesis of Nadolol. The primary synthetic route to Nadolol involves the cis-dihydroxylation of the double bond in the tetrahydronaphthalene ring of a key intermediate. This compound arises when this hydroxylation step fails to proceed to completion, resulting in the presence of the unsaturated precursor in the final drug substance.

Figure 1: Simplified schematic of the Nadolol synthesis pathway highlighting the formation of this compound.

The Critical Role in Quality Control: Why Monitor this compound?

The control of impurities is a cornerstone of pharmaceutical quality assurance, mandated by global regulatory bodies such as the International Council for Harmonisation (ICH) and the European Pharmacopoeia (Ph. Eur.). The presence of this compound, a substance structurally similar to the API, necessitates rigorous control for several key reasons:

-

Potential Pharmacological Activity: Structurally similar impurities may possess their own pharmacological or toxicological profiles, which could alter the therapeutic effect or safety of the drug product.

-

Impact on Stability: The presence of impurities can potentially affect the stability of the API, leading to degradation and a decrease in the shelf-life of the final product.

-

Regulatory Compliance: Pharmacopoeias set explicit limits for known and unknown impurities. Failure to adhere to these limits can result in regulatory action, including batch rejection or product recall.

Analytical Control Strategy: Detection and Quantification of this compound

A robust analytical method is paramount for the accurate detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the separation and analysis of Nadolol and its related substances[4].

Experimental Protocol: A Validated RP-HPLC Method

The following protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the determination of Nadolol and its related substances, including Impurity G. This method is based on established principles of chromatographic separation for this class of compounds and should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

Step 1: Preparation of Solutions

-

Diluent: Prepare a suitable mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).

-

Standard Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the diluent to obtain a known concentration.

-

Test Solution: Accurately weigh and dissolve a specified amount of the Nadolol drug substance in the diluent.

Step 2: Chromatographic Conditions

| Parameter | Recommended Condition | Rationale |

| Column | C18 (Octadecylsilyl silica gel), 5 µm, 4.6 mm x 250 mm | Provides good retention and separation of Nadolol and its structurally similar impurities. |

| Mobile Phase | A gradient or isocratic mixture of a phosphate buffer and acetonitrile/methanol | The buffer controls the ionization of the analytes, while the organic modifier controls the retention time. A gradient may be necessary to resolve all impurities from the main peak and each other. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column to ensure efficient separation. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection Wavelength | UV at 220 nm | Nadolol and its related compounds exhibit UV absorbance at this wavelength, allowing for sensitive detection. |

| Injection Volume | 20 µL | A standard injection volume to ensure adequate sensitivity without overloading the column. |

Step 3: System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a system suitability solution (often a mixture of the API and key impurities) and evaluating parameters such as:

-

Resolution (Rs): The resolution between the Nadolol peak and the this compound peak should be greater than 2.0 to ensure baseline separation.

-

Tailing Factor (T): The tailing factor for the Nadolol peak should be less than 2.0, indicating good peak symmetry.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0% for peak area, demonstrating the precision of the system.

Step 4: Data Analysis and Calculation

The amount of this compound in the sample is determined by comparing the peak area of Impurity G in the chromatogram of the test solution to the peak area of the corresponding standard. The concentration is typically expressed as a percentage of the API.

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of the analytical results, the HPLC method must be thoroughly validated in accordance with ICH Q2(R1) guidelines. The key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and degradants.

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Figure 2: A typical workflow for the quality control analysis of this compound.

Regulatory Landscape and Acceptance Criteria

The acceptance criteria for impurities are defined by pharmacopoeias and regulatory guidelines. The European Pharmacopoeia (Ph. Eur.) provides a monograph for Nadolol that specifies the limits for related substances.

While the specific monograph (0936) was not publicly available in its entirety at the time of this writing, the general principles outlined in the Ph. Eur. for the control of impurities are well-established. For specified, identified impurities like this compound, a specific acceptance criterion is typically set. For unspecified impurities, a general limit is applied.

Based on general guidelines for impurities, the limits are often in the range of:

-

Reporting Threshold: The level above which an impurity must be reported.

-

Identification Threshold: The level above which an impurity must be identified.

-

Qualification Threshold: The level above which an impurity must be qualified (i.e., its safety established).